molecular formula C12H8ClNO5S B8802989 Phenyl 4-chloro-3-nitrobenzenesulfonate CAS No. 43001-57-6

Phenyl 4-chloro-3-nitrobenzenesulfonate

Cat. No. B8802989
CAS RN: 43001-57-6
M. Wt: 313.71 g/mol
InChI Key: DXNLDBASBALMSX-UHFFFAOYSA-N
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Patent
US04069325

Procedure details

3-Nitro-4-Chloro-benzene-sulfonic acid-phenylester was obtained by mixing 51 g of 3-nitro-4-chloro-benzene-sulfonic acid-chloride with 18.8 g of phenol in 120 ml of acetone, and by adding 28 ml of triethylamine dropwise, while cooling, at a temperature not exceeding 10° C. The mixture was continued to be stirred for several hours at room temperature, and then water was added, in which process an oil was separated which was extracted with ether. After recrystallization of the residue from methanol, 54 g of 3-nitro-4-chloro-benzene-sulfonic acid-phenylester were obtained, which had a melting point of 71° C.
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([S:11](Cl)(=[O:13])=[O:12])[CH:7]=[CH:8][C:9]=1[Cl:10])([O-:3])=[O:2].[C:15]1([OH:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.C(N(CC)CC)C.O>CC(C)=O>[C:15]1([O:21][S:11]([C:6]2[CH:7]=[CH:8][C:9]([Cl:10])=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)(=[O:12])=[O:13])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
51 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1Cl)S(=O)(=O)Cl
Name
Quantity
18.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
120 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to be stirred for several hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling, at a temperature not
CUSTOM
Type
CUSTOM
Details
exceeding 10° C
CUSTOM
Type
CUSTOM
Details
was separated which
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether
CUSTOM
Type
CUSTOM
Details
After recrystallization of the residue from methanol

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)OS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 54 g
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.